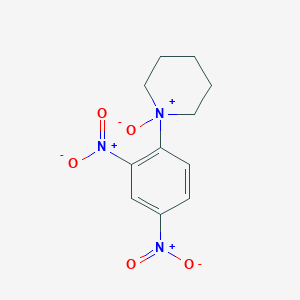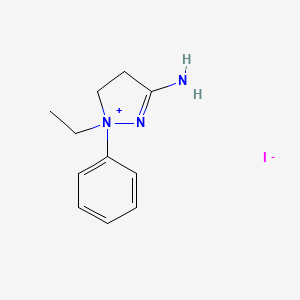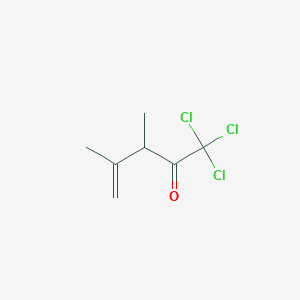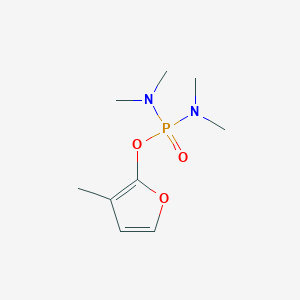
2,3-Bis(pentafluorophenyl)-3-phenyloxaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(pentafluorophenyl)-3-phenyloxaziridine is a unique organofluorine compound characterized by the presence of pentafluorophenyl groups and an oxaziridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(pentafluorophenyl)-3-phenyloxaziridine typically involves the reaction of pentafluorophenyl-substituted precursors with appropriate oxidizing agents. One common method includes the use of peracids or other oxidizing agents to introduce the oxaziridine ring into the pentafluorophenyl-substituted substrate. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(pentafluorophenyl)-3-phenyloxaziridine can undergo various chemical reactions, including:
Oxidation: The oxaziridine ring can participate in oxidation reactions, often acting as an oxidizing agent itself.
Reduction: Under specific conditions, the compound can be reduced to form different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the pentafluorophenyl rings.
Applications De Recherche Scientifique
2,3-Bis(pentafluorophenyl)-3-phenyloxaziridine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: The compound’s unique properties make it a candidate for studying enzyme mechanisms and other biological processes.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 2,3-Bis(pentafluorophenyl)-3-phenyloxaziridine exerts its effects is primarily through its ability to act as an oxidizing agent. The oxaziridine ring can facilitate the transfer of oxygen atoms to substrates, leading to oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being oxidized.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(pentafluorophenyl)borane: Another organofluorine compound with similar structural features but different reactivity.
Pentafluorophenyl-substituted oxaziridines: Compounds with similar functional groups but varying in the number and position of pentafluorophenyl groups.
Uniqueness
2,3-Bis(pentafluorophenyl)-3-phenyloxaziridine is unique due to the specific arrangement of its pentafluorophenyl groups and the presence of the oxaziridine ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and research.
Propriétés
Numéro CAS |
105654-23-7 |
|---|---|
Formule moléculaire |
C19H5F10NO |
Poids moléculaire |
453.2 g/mol |
Nom IUPAC |
2,3-bis(2,3,4,5,6-pentafluorophenyl)-3-phenyloxaziridine |
InChI |
InChI=1S/C19H5F10NO/c20-8-7(9(21)11(23)12(24)10(8)22)19(6-4-2-1-3-5-6)30(31-19)18-16(28)14(26)13(25)15(27)17(18)29/h1-5H |
Clé InChI |
ZGGRPUDIUVJQRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(N(O2)C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[4-(nonyloxy)phenyl]ethane-1,2-dione](/img/structure/B14336936.png)
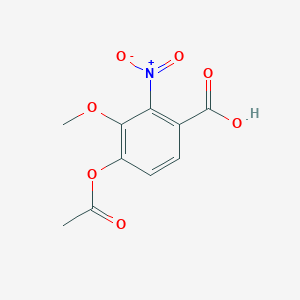
![2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14336948.png)
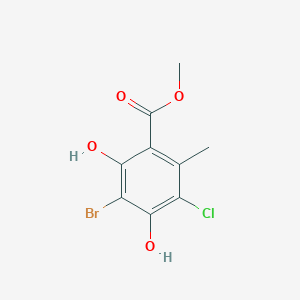
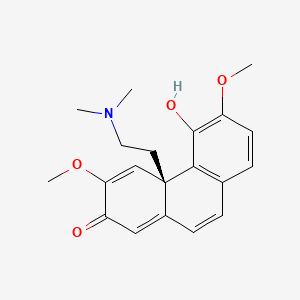

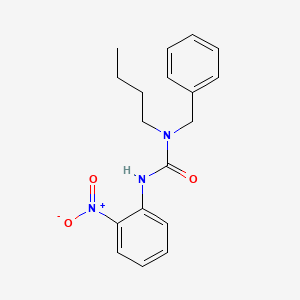
![N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14336978.png)
![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal](/img/structure/B14336985.png)
